Ciliatamide B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

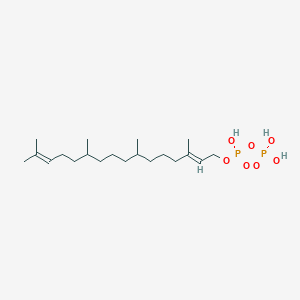

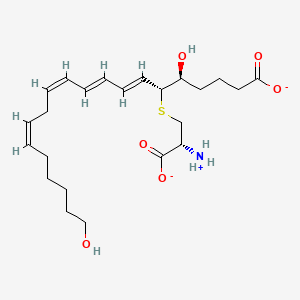

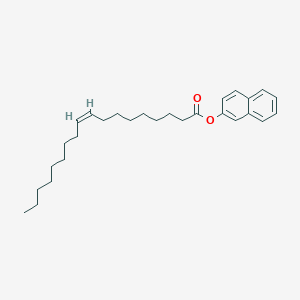

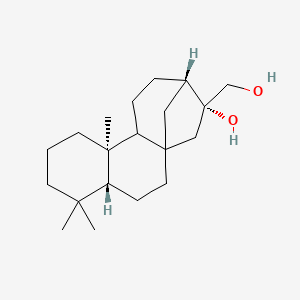

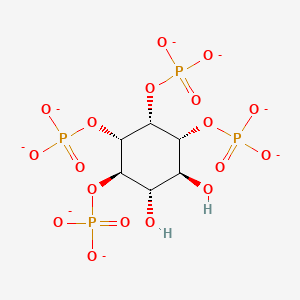

Ciliatamide B is a lipopeptide that contains N-methylphenylalanine and lysine as the amino acid residues linked to a octanoyl moiety via an amide linkage (the R,R stereoisomer). It is isolated from the deep sea sponge Aaptos ciliata and exhibits antileishmanial and moderate cytotoxicity towards HeLa cells. It has a role as a metabolite, an antileishmanial agent and an antineoplastic agent. It is a member of caprolactams and a lipopeptide. It derives from an octanoic acid.

Applications De Recherche Scientifique

Antileishmanial and Cytotoxic Activities

Ciliatamide B, extracted from the deep-sea sponge Aaptos ciliata, has been identified to possess antileishmanial properties. Additionally, it exhibited marginal cytotoxicity to HeLa cells, indicating its potential for further investigation in antileishmanial therapies and cancer research (Nakao et al., 2008).

Structural Elucidation and Synthesis

Extensive research has been conducted on the structure and synthesis of ciliatamide B. A significant study involved a ring-closing metathesis-based approach for the total synthesis of ciliatamide B. This method utilized amino acids as starting materials, introducing stereogenic centers and providing insights into the absolute stereochemistry of ciliatamide B (Krishnakumari Avula & Mohapatra, 2016).

Bioactive Properties and Pharmacological Potential

Ciliatamide B, as part of the broader group of lipopeptides including ciliatamide A, has been a subject of pharmacological interest due to its bioactive properties. While specific studies on ciliatamide B are limited, the broader context of research indicates its potential in pharmacology and medicinal chemistry. For instance, studies on related compounds like Bergenia ciliata have demonstrated a wide range of bioactive properties, including antifungal, antiviral, and antibacterial activities, hinting at the diverse pharmacological potential of compounds in this class (Ahmad et al., 2018).

Applications in Microfluidics and Bioinspired Technologies

Although not directly linked to ciliatamide B, research on microfluidic manipulation with artificial/bioinspired cilia provides a contextual understanding of the potential applications of cilia-related research in fields like lab-on-a-chip devices and other microfluidic technologies (den Toonder & Onck, 2013). This broadens the horizon for the potential applications of ciliatamide B in biomimetic and bioengineering research.

Propriétés

Nom du produit |

Ciliatamide B |

|---|---|

Formule moléculaire |

C24H37N3O3 |

Poids moléculaire |

415.6 g/mol |

Nom IUPAC |

N-methyl-N-[(2R)-1-oxo-1-[[(3R)-2-oxoazepan-3-yl]amino]-3-phenylpropan-2-yl]octanamide |

InChI |

InChI=1S/C24H37N3O3/c1-3-4-5-6-10-16-22(28)27(2)21(18-19-13-8-7-9-14-19)24(30)26-20-15-11-12-17-25-23(20)29/h7-9,13-14,20-21H,3-6,10-12,15-18H2,1-2H3,(H,25,29)(H,26,30)/t20-,21-/m1/s1 |

Clé InChI |

FNPKNWJUFWGJJV-NHCUHLMSSA-N |

SMILES isomérique |

CCCCCCCC(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)N[C@@H]2CCCCNC2=O |

SMILES canonique |

CCCCCCCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC2CCCCNC2=O |

Synonymes |

ciliatamide B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-oxo-4-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]butanoate](/img/structure/B1263867.png)

![7'-Acetyl-3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethylspiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-6',10'-dione](/img/structure/B1263880.png)